molecular formula C14H15NO2 B2897763 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 54621-12-4

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Cat. No. B2897763
M. Wt: 229.279
InChI Key: YYVAQBRMUPGCDE-UHFFFAOYSA-N
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Patent
US04988820

Procedure details

165 g (0.72 mol) of 3,3-ethylenedioxy-1,2,3,4-tetrahydrocarbazole are dissolved in 2 l of acetone, and 3 g of p-toluenesulphonic acid are added. After the reaction solution has been heated under reflux for 4 h it is concentrated, 2 l of ethyl acetate are added, and the mixture is extracted 3 times with 1 l of saturated bicarbonate solution each time. The organic phase is dried with sodium sulphate and evaporated. The residue crystallizes from ether. In this way 118.7 g (89.1% of theory) of the product are obtained.
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CO[C:3]2([CH2:15][C:14]3[C:13]4[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=4)[NH:7][C:6]=3[CH2:5][CH2:4]2)[O:2]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[CH2:5]1[C:6]2[NH:7][C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]=2[CH2:15][C:3](=[O:2])[CH2:4]1

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
C1OC2(CCC=3NC4=CC=CC=C4C3C2)OC1
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution has been heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h it
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
ADDITION
Type
ADDITION
Details
2 l of ethyl acetate are added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3 times with 1 l of saturated bicarbonate solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue crystallizes from ether
CUSTOM
Type
CUSTOM
Details
In this way 118.7 g (89.1% of theory) of the product are obtained

Outcomes

Product
Name
Type
Smiles
C1CC(CC=2C3=CC=CC=C3NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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